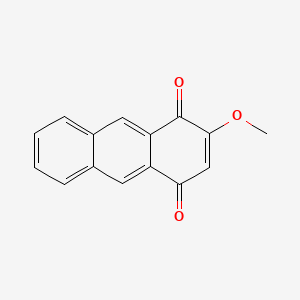

2-Methoxy-1,4-anthraquinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-methoxyanthracene-1,4-dione |

InChI |

InChI=1S/C15H10O3/c1-18-14-8-13(16)11-6-9-4-2-3-5-10(9)7-12(11)15(14)17/h2-8H,1H3 |

InChI Key |

BQKKYANHXFRHLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 1,4 Anthraquinone and Its Functionalized Analogues

Direct Synthetic Routes to 2-Methoxy-1,4-anthraquinone

The direct synthesis of this compound involves the careful construction of the anthraquinone (B42736) skeleton followed by or concurrent with the regioselective introduction of the methoxy (B1213986) group.

Establishment of Precursor Synthesis Strategies

The construction of the anthraquinone framework is the foundational step in synthesizing its derivatives. Several classical and modern strategies are employed to build this tricyclic system.

Friedel-Crafts Reaction: A widely used industrial method involves the condensation of phthalic anhydride (B1165640) with a suitable benzene (B151609) derivative in the presence of a Lewis acid catalyst like aluminum chloride. google.com The resulting o-benzoylbenzoic acid intermediate is then cyclized using a strong acid to form the anthraquinone core. google.com To obtain a precursor for this compound, a substituted benzene or phthalic anhydride would be required to guide the subsequent functionalization.

Diels-Alder Reaction: This powerful cycloaddition reaction provides a convergent route to the anthraquinone skeleton. Typically, a suitably substituted 1,4-naphthoquinone (B94277) acts as the dienophile, reacting with a diene like butadiene. google.comnih.gov The resulting cycloadduct is then oxidized to yield the aromatic anthraquinone system. nih.gov The substitution pattern of the final product is directly determined by the substituents on the starting naphthoquinone and diene.

[2+2+2] Cycloaddition: A more modern, atom-economical approach involves the transition metal-catalyzed [2+2+2] cycloaddition of diynes with alkynes. mdpi.com For instance, an iridium-catalyzed reaction between a 1,2-bis(propiolyl)benzene derivative and an alkyne can efficiently generate multi-substituted anthraquinones in good to high yields. mdpi.com This method offers a high degree of flexibility in introducing various substituents onto the anthraquinone core from the outset.

| Synthetic Strategy | Precursors | Key Features |

| Friedel-Crafts Reaction | Phthalic anhydride, Benzene derivative | Two-step process (acylation, cyclization), suitable for large-scale synthesis. google.com |

| Diels-Alder Reaction | 1,4-Naphthoquinone, Diene | Convergent, forms the central ring, followed by oxidation. nih.gov |

| [2+2+2] Cycloaddition | 1,2-Bis(propiolyl)benzene, Alkyne | Atom-economical, flexible for introducing substituents. mdpi.com |

Regioselective Methoxylation and Quinone Formation Techniques

Achieving the specific this compound isomer requires precise control over the introduction of the methoxy group. Regioselectivity is paramount in these syntheses.

A common strategy involves the nucleophilic substitution of a suitable leaving group on the 1,4-anthraquinone (B1204791) core. For example, a method analogous to the synthesis of 2-methoxy-1,4-naphthoquinone (B1202248) can be employed, where a 2-halo-1,4-anthraquinone is treated with sodium methoxide (B1231860). prepchem.com The halogen at the 2-position activates the molecule for nucleophilic attack by the methoxide ion, leading to the desired product.

Another approach involves the direct, one-step synthesis of 1,4-dioxygenated anthraquinones through the reaction of the anion of a substituted 3-phenylsulfonylphthalide with a quinone monoacetal, which exhibits excellent regioselectivity. rsc.org Modifying the substituents on these precursors can provide a route to methoxy-substituted analogues. The challenge in these methods is often the preparation of the correctly substituted precursors and controlling the reaction conditions to prevent the formation of unwanted isomers. The keto-enol tautomerism of hydroquinone (B1673460) intermediates can also play a role in determining the final substitution pattern during synthesis. nih.gov

Functionalization and Derivatization Strategies for the Anthraquinone Core

Once the this compound core is synthesized, it can be further modified to create a diverse library of functionalized analogues. Carbon-carbon bond formation reactions are particularly valuable for extending the molecular framework.

Carbon-Carbon Bond Formation Reactions in Substituted Anthraquinones

Modern organic synthesis offers powerful tools for creating new C-C bonds on aromatic cores like anthraquinone.

Palladium-catalyzed cross-coupling reactions are indispensable for their reliability, mild reaction conditions, and tolerance of a wide range of functional groups. nobelprize.orgdoaj.org These reactions have become standard methods for forming C-C bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nobelprize.orgdoaj.org The general mechanism involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide (e.g., a bromo-anthraquinone derivative) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org It is a versatile method for introducing new aryl or alkyl groups onto the anthraquinone skeleton.

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene, catalyzed by a palladium complex. nobelprize.org This allows for the introduction of vinyl or substituted vinyl groups, which can be further functionalized.

The key to these reactions is the in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst, a process that requires careful control to be efficient. rsc.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organohalide + Organoboron compound | Pd(0) catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Heck | Organohalide + Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) |

Cyclization reactions are employed to build additional rings onto the anthraquinone framework, leading to more complex, polycyclic structures. These can be categorized as either intramolecular (within the same molecule) or intermolecular (between two or more molecules).

Intermolecular cyclization approaches often build the anthraquinone core itself through reactions like the previously mentioned iridium-catalyzed [2+2+2] cycloaddition, which assembles the tricyclic system from simpler acyclic precursors. mdpi.com

Intramolecular cyclization involves a reaction between two functional groups on a single, pre-functionalized anthraquinone derivative. nsc.ru These reactions are highly attractive as they can efficiently create complex, angular, or fused heterocyclic systems. For instance, a substituent on the anthraquinone ring can be designed to react with a peri-position on the same molecule to forge a new ring. herts.ac.uk Gold-catalyzed cascade reactions, involving an intramolecular cyclization followed by an intermolecular cycloaddition, represent a sophisticated strategy for rapidly assembling polycarbocyclic frameworks from specifically designed precursors. nih.gov Photochemical reactions can also initiate cyclizations in anthraquinone derivatives, providing an alternative method for creating novel ring systems. researchgate.net The competition between intramolecular and intermolecular forces can influence the final structure and properties of the resulting compounds. nih.gov

Carbon-Heteroatom Bond Formation Reactions in Anthraquinone Scaffolds (e.g., C-N, C-O)

The introduction of nitrogen (C-N) and oxygen (C-O) functionalities onto the anthraquinone scaffold is fundamental to modifying its chemical and physical properties. These reactions are among the most important tools for creating diverse libraries of anthraquinone derivatives. nih.govmdpi.com Transition-metal-catalyzed cross-coupling reactions have become the preferred methods for forging these bonds, offering significant advantages over older techniques that often required harsh conditions and had limited applicability. nih.gov

The formation of carbon-nitrogen bonds is frequently accomplished using palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions. researchgate.netresearchgate.net These methods have revolutionized the synthesis of aryl amines from aryl halides.

The Ullmann condensation or coupling reaction is a classic and efficient method for synthesizing amino-substituted anthraquinones. researchgate.netnih.gov Modern protocols often employ microwave irradiation to dramatically reduce reaction times from hours to minutes. nih.govelsevierpure.com For instance, the reaction of bromaminic acid with various alkyl or aryl amines can be performed using elemental copper as a catalyst in a phosphate (B84403) buffer, often without the need for an inert atmosphere. nih.govelsevierpure.com This approach is versatile, allowing for the synthesis of a wide array of N-aryl and N-alkyl anthraquinone derivatives. researchgate.netdntb.gov.ua

The Buchwald-Hartwig amination represents a powerful, palladium-catalyzed alternative for C-N bond formation. researchgate.netresearchgate.netwikipedia.org This reaction is known for its broad substrate scope and high functional group tolerance, allowing for the coupling of a wide variety of amines with aryl halides under relatively mild conditions. wikipedia.orglibretexts.org The development of specialized, sterically demanding phosphine (B1218219) ligands has been critical to the success and wide applicability of this reaction, enabling the coupling of even challenging substrates with high efficiency. researchgate.net

| Reaction Type | Catalyst System | Substrates | Key Conditions | Typical Yields | Reference |

| Ullmann Coupling | Cu(0) | Bromaminic acid, Alkyl/Aryl amines | Microwave irradiation, Phosphate buffer | Good to Excellent | nih.gov, elsevierpure.com, researchgate.net |

| Ullmann Coupling | Metal-Free | Bromo/chloro anthraquinones, Amines | Choline hydroxide (B78521) (ChOH) | 78-95% | dntb.gov.ua |

| Buchwald-Hartwig | Palladium / Phosphine Ligands | Aryl halides (e.g., bromoanthraquinones), Amines | Base (e.g., t-BuONa), Anhydrous solvent | Generally High | researchgate.net, wikipedia.org |

The introduction of oxygen-containing functional groups, such as hydroxyl (-OH) and methoxy (-OCH3) moieties, is crucial for tuning the electronic and biological properties of anthraquinones.

Etherification , the formation of a C-O-C bond, can be achieved through nucleophilic aromatic substitution. For example, the synthesis of 2-methoxy-1,4-naphthoquinone, a closely related structure, is accomplished by treating 2-chloro-1,4-naphthoquinone (B24044) with sodium methoxide. prepchem.com This principle is directly applicable to the anthraquinone scaffold, where a halogenated or otherwise activated position on the ring can be substituted by an alkoxide to form the corresponding ether.

Hydroxylation , the direct introduction of a hydroxyl group, can be performed on the anthraquinone ring using strong acid systems. A synthetically useful method involves treating an anthraquinone derivative with a mixture of oleum (B3057394) (fuming sulfuric acid) and boric acid at room temperature. researchgate.net This process exhibits notable regioselectivity; for instance, the hydroxylation of emodin (B1671224) occurs specifically on the less hydroxylated ring to efficiently produce catenarin. researchgate.net Similarly, chrysophanol (B1684469) is converted to islandicin. researchgate.net This specificity contrasts with other methods like persulfate hydroxylation, which may target the more electron-rich, already hydroxylated ring. researchgate.net

| Reaction Type | Reagents | Substrate Example | Product Example | Key Feature | Reference |

| Etherification | Sodium Methoxide (NaOCH₃) | 2-Chloro-1,4-quinone | 2-Methoxy-1,4-quinone | Nucleophilic Substitution | prepchem.com |

| Hydroxylation | Oleum, Boric Acid | Emodin | Catenarin | Regioselective; targets the less hydroxylated ring | researchgate.net |

| Hydroxylation | Oleum, Boric Acid | Chrysophanol | Islandicin | Regioselective hydroxylation | researchgate.net |

Strategies for Stereocontrol and Regioselectivity in Anthraquinone Synthesis and Derivatization

Achieving control over the position (regioselectivity) and 3D arrangement (stereocontrol) of substituents is a central challenge in the synthesis of complex anthraquinone-based natural products. nih.gov Synthetic strategies often involve either building the anthraquinone core early with the desired functionality or introducing it at a late stage. nih.gov

One of the most powerful methods for ensuring regioselectivity is the Diels-Alder reaction . This cycloaddition strategy allows for the construction of the substituted anthraquinone core from a diene and a dienophile (such as a benzoquinone) in a highly predictable manner. nih.gov For example, a substituted diene can react with chlorojuglone under thermal conditions to form a specific anthraquinone product after aromatization, precisely controlling the placement of substituents on the final ring system. nih.gov

The existing substitution pattern on the anthraquinone ring profoundly influences the regioselectivity of subsequent reactions. As seen in hydroxylation with oleum, the reaction is directed away from rings that are already highly substituted with hydroxyl groups. researchgate.net Similarly, ruthenium-catalyzed C-H alkylation of unsubstituted anthraquinone occurs with high regioselectivity at the α-positions (positions 1, 4, 5, and 8). colab.ws The electronic nature of the substituents is also critical; installing a highly polar, electron-deficient anthraquinone group onto another molecule can reverse the typical electronic polarization of that molecule, completely altering its reactivity in subsequent bond-forming reactions. nih.gov

Photochemical Synthesis Approaches for Anthraquinone Frameworks

Photochemical reactions, which use light energy to initiate chemical transformations, offer unique pathways for synthesizing and modifying complex molecules that are often inaccessible through traditional thermal methods. Anthraquinones, which contain a photo-excitable carbonyl group, are well-suited for such reactions and can undergo photoreduction, photo-oxidation, and photocyclization.

These photoreactions can be utilized to build novel heterocyclic structures from anthraquinone precursors. The process often involves an initial light-induced hydrogen abstraction by the excited anthraquinone, followed by cyclization and other transformations. This approach provides a valuable tool for creating exotic molecular architectures without the need for toxic or expensive reagents.

Furthermore, the robust photochemical properties of the anthraquinone core have led to its incorporation into advanced materials. For example, anthraquinone-based linkers have been used to construct metal-organic frameworks (MOFs). acs.orgresearchgate.net These materials can act as heterogeneous catalysts for visible-light-driven photooxidation reactions, showcasing the potential of the anthraquinone framework in photochemical applications beyond direct synthesis. acs.orgresearchgate.net The illumination of certain alkylated anthraquinones in solution is also the basis for the industrial-scale photochemical production of hydrogen peroxide. acs.org

Advanced Spectroscopic Analysis in 2 Methoxy 1,4 Anthraquinone Research

Mass Spectrometry (MS) Techniques for Mechanistic Intermediates and Derivatization Characterization

Mass spectrometry (MS) is an indispensable tool in the study of 2-Methoxy-1,4-anthraquinone, providing critical insights into its structural verification, the characterization of its derivatives, and the identification of transient species formed during chemical reactions. While direct studies on the mechanistic intermediates of this compound are not extensively documented, the fragmentation patterns of the broader anthraquinone (B42736) class are well-established, offering a predictive framework for its analysis.

Electron Impact (EI) mass spectrometry of anthraquinone derivatives reveals characteristic fragmentation pathways dominated by the stability of the fused aromatic core. pjsir.orgresearchgate.net The primary fragmentation process for the parent anthraquinone structure involves the sequential loss of two carbon monoxide (CO) molecules, a signature feature of the quinone moiety. pjsir.orgresearchgate.net For substituted anthraquinones like the 2-methoxy variant, the fragmentation is further directed by the nature and position of the functional groups.

The mass spectrum of this compound would be expected to show a prominent molecular ion (M+) peak owing to the stability of the aromatic system. Subsequent fragmentation would likely proceed through:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-aromatic compounds, leading to a [M-15]⁺ ion.

Loss of Formaldehyde (CH₂O): A rearrangement process can lead to the elimination of formaldehyde, resulting in a [M-30]⁺ ion.

Sequential Loss of Carbon Monoxide (CO): Following initial fragmentations, the characteristic loss of CO molecules from the quinone structure would occur, leading to ions at [M-X-28]⁺ and [M-X-56]⁺, where X is the mass of the initially lost group.

These fragmentation principles are crucial for the characterization of synthetic derivatives of this compound. For instance, in the synthesis of more complex molecules where this compound serves as a scaffold, MS is used to confirm the identity of the products by comparing the observed molecular ion mass with the calculated exact mass and analyzing the fragmentation pattern to ensure the intended modifications have occurred. juniperpublishers.com Thiol-functionalized anthraquinones, for example, have been shown to exhibit complex fragmentation involving both the anthraquinone core and the side chain, including rearrangements and cleavages that are diagnostic of the derivative's structure. nih.gov

Furthermore, advanced MS techniques, often coupled with liquid chromatography (LC-MS), are pivotal in identifying reactive intermediates in complex reaction mixtures. These methods allow for the separation and sensitive detection of transient species, providing snapshots of a reaction pathway. By analyzing the mass-to-charge ratio and fragmentation of these low-abundance species, researchers can deduce their structures and understand the mechanism of formation and consumption, which is essential for reaction optimization and the discovery of new chemical transformations.

| Process | Neutral Loss | Expected m/z of Fragment Ion | Significance |

|---|---|---|---|

| Molecular Ion | - | [M]⁺ | Confirms molecular weight of the compound. |

| Loss of Methyl Radical | •CH₃ (15 Da) | [M-15]⁺ | Characteristic of a methoxy (B1213986) group. |

| Loss of Formaldehyde | CH₂O (30 Da) | [M-30]⁺ | Indicates rearrangement involving the methoxy group. |

| Loss of Carbon Monoxide | CO (28 Da) | [M-X-28]⁺ | Signature fragmentation of the quinone core. |

| Sequential CO Loss | 2 x CO (56 Da) | [M-X-56]⁺ | Confirms the presence of the anthraquinone skeleton. |

UV-Visible and Photoluminescence Spectroscopy for Photophysical Properties

UV-Visible and photoluminescence spectroscopy are fundamental techniques for probing the electronic structure and photophysical behavior of this compound. The electronic absorption and emission properties are dictated by the extended π-conjugated system of the anthraquinone core, which is modulated by the electronic nature of its substituents.

The UV-Visible absorption spectrum of anthraquinone derivatives typically displays multiple bands in the range of 220–400 nm. nih.gov These absorptions are generally attributed to π → π* transitions within the aromatic system and a lower-energy, weaker n → π* transition associated with the carbonyl groups. nih.gov The position and intensity of these bands are highly sensitive to substitution. The introduction of an electron-donating group, such as the methoxy (-OCH₃) group in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted anthraquinone. This is due to the methoxy group extending the conjugation and raising the energy of the highest occupied molecular orbital (HOMO). For the closely related 2-Methoxy-9,10-anthraquinone, significant absorption is observed around 250 nm and 330 nm. nist.gov

Photoluminescence (fluorescence and phosphorescence) in anthraquinones is often weak due to efficient intersystem crossing to the triplet state. However, derivatization can significantly alter the emission properties. The fluorescence of anthraquinone derivatives is influenced by factors such as the nature and position of substituents, solvent polarity, and temperature. For example, some amino- and hydroxy-substituted anthraquinones are known to be fluorescent. mdpi.com

| Compound Type | Technique | Typical λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| General Anthraquinones | UV-Visible | 220 - 350 | π → π | nih.gov |

| General Anthraquinones | UV-Visible | ~400 | n → π | nih.gov |

| 2-Methoxy-9,10-anthraquinone | UV-Visible | ~250, ~330 | π → π | nist.gov |

| Amino-anthraquinones | UV-Visible | 460 - 468 | π → π (ICT) | scispace.com |

| Anthraquinone α-aminophosphonates | Fluorescence Emission | 584 - 628 | Fluorescence | mdpi.com |

Computational Chemistry and Theoretical Studies of 2 Methoxy 1,4 Anthraquinone

Density Functional Theory (DFT) Applications in Structural and Electronic Characterization

Density Functional Theory (DFT) has become a standard and reliable method for studying substituted anthraquinones, offering a good balance between computational cost and accuracy. nih.govuclouvain.be A variety of functionals, such as the hybrid B3LYP and PBE0, are commonly employed with basis sets like 6-31G(d,p) to provide dependable results, especially when solvent effects are incorporated using models like the Polarizable Continuum Model (PCM). nih.govuclouvain.beresearchgate.net

The first step in the theoretical characterization of 2-Methoxy-1,4-anthraquinone is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For anthraquinone (B42736) derivatives, DFT calculations typically confirm a largely planar structure for the fused ring system. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Substituted Anthraquinones (General) Note: This table provides generalized data for anthraquinone systems based on available literature, as specific experimental or calculated values for this compound are not available. Bond lengths are in Angstroms (Å) and angles are in degrees (°).

| Parameter | Typical Calculated Value Range | Notes |

|---|---|---|

| C=O Bond Length | 1.22 - 1.24 Å | Carbonyl bond in the central quinone ring. |

| C-C Bond Length (Aromatic) | 1.38 - 1.42 Å | Bonds within the outer benzene (B151609) rings. |

| C-C Bond Length (Central Ring) | 1.47 - 1.50 Å | Bonds adjacent to the carbonyl groups. |

| C-O Bond Length (Methoxy) | 1.35 - 1.37 Å | Bond between the aromatic ring and the methoxy (B1213986) oxygen. |

| O-CH₃ Bond Length (Methoxy) | 1.42 - 1.44 Å | Bond between the methoxy oxygen and methyl carbon. |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. nih.gov For anthraquinone derivatives, the HOMO is typically a π-orbital distributed over the fused ring system, while the LUMO is a π*-orbital often localized on the quinone core. The energy of the HOMO-LUMO gap can be correlated with the wavelength of the lowest energy electronic transition in the UV-Vis spectrum. researchgate.net DFT calculations are a standard method for computing these orbital energies and the corresponding energy gap.

DFT calculations are highly effective for predicting various spectroscopic properties.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, harmonic vibrational frequencies can be determined. These theoretical frequencies correspond to the fundamental modes of vibration, which can be compared directly with experimental Infrared (IR) and Raman spectra. Such analyses allow for a confident assignment of spectral bands to specific molecular motions, such as C=O stretching, C-C ring vibrations, and C-H bending. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common approach for calculating the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum. researchgate.net For substituted anthraquinones, TD-DFT calculations using hybrid functionals can predict the maximum absorption wavelength (λmax) with a high degree of accuracy, often within a standard deviation of 13-15 nm when solvent effects are included. nih.govresearchgate.net The lowest energy transition is typically a π→π* transition from the HOMO to the LUMO. researchgate.net

DFT can be employed to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, locate transition state structures, and calculate the activation energy barriers. This provides a detailed mechanistic understanding of how the molecule participates in chemical transformations. For example, theoretical studies on related quinones have been used to investigate mechanisms of nucleophilic substitution, redox processes, and their role in mediating the reduction of molecular oxygen. rsc.orgrsc.org Such calculations can clarify the role of intermediates and the energetic feasibility of different reaction channels. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in reactions. malayajournal.org

Table 2: Global Reactivity Descriptors and Their Calculation from HOMO-LUMO Energies Based on Koopmans' theorem approximations where I ≈ -E(HOMO) and A ≈ -E(LUMO).

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change; related to stability. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons; a measure of electrophilic character. |

Advanced Quantum Chemical Methods (e.g., CASSCF/CASPT2) for Excited State Dynamics

While TD-DFT is effective for many vertical excitations, more complex photochemical and photophysical processes, such as those involving multiple electronic states, conical intersections, or non-radiative decay pathways, require more advanced methods.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a more accurate description of the electronic structure in cases of near-degeneracy between electronic states, which is common in excited state processes. CASSCF optimizes both the orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons.

To account for dynamic electron correlation, which is largely missing in CASSCF, second-order perturbation theory is often applied, leading to the CASPT2 method. CASPT2 calculations can provide highly accurate energy levels for ground and excited states, making it a powerful tool for studying the excited state dynamics of complex molecules like anthraquinone derivatives. nih.gov These methods are essential for understanding processes such as intersystem crossing, internal conversion, and other photo-induced relaxation mechanisms that dictate the fate of the molecule after light absorption. ias.ac.in

Theoretical Modeling of Redox Processes and Electron Transfer Mechanisms

The redox behavior of quinones is central to their function in biological systems and technological applications, such as organic batteries. Theoretical modeling allows for a detailed examination of the electron transfer processes that govern these properties.

A fundamental principle in computational electrochemistry is the correlation between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the reduction potential of a molecule. For anthraquinone derivatives, quantum chemical studies have established a linear relationship where a lower LUMO energy corresponds to a higher (less negative) reduction potential, indicating that the molecule is more easily reduced. This is because the LUMO is the first orbital to accept an electron during reduction; a lower energy level for this orbital facilitates the electron transfer process.

The introduction of a methoxy group (-OCH₃) at the 2-position of the 1,4-anthraquinone (B1204791) scaffold influences its electronic properties. As an electron-donating group, the methoxy substituent is expected to raise the LUMO energy of the parent 1,4-anthraquinone. This would, in turn, make the reduction potential more negative, signifying that this compound is harder to reduce compared to the unsubstituted molecule. While specific computational data for this compound is not extensively documented in readily available literature, the established trends for substituted anthraquinones provide a strong basis for this prediction.

Table 1: Predicted Electronic Properties of Anthraquinone Derivatives

| Compound | Substituent Effect | Predicted LUMO Energy Trend | Predicted Reduction Potential Trend |

|---|---|---|---|

| 1,4-Anthraquinone | (Reference) | Baseline | Baseline |

This table is based on established theoretical principles for substituted anthraquinones, as specific calculated values for this compound are not available in the cited literature.

The surrounding solvent environment plays a critical role in the thermodynamics of electron transfer. Computational models that neglect solvation effects often fail to provide accurate predictions of electrochemical properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to account for the bulk electrostatic effects of the solvent, which can significantly alter the calculated reduction potentials.

For anthraquinone derivatives, the stabilization of the resulting anion and dianion upon reduction is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. The methoxy group in this compound can influence its interaction with solvent molecules. Studies on related methoxy-anthraquinones have shown that the solvent can affect absorption and fluorescence spectra, indicating significant solute-solvent interactions that would also impact redox properties. Accurate theoretical modeling must, therefore, incorporate these solvation effects to bridge the gap between gas-phase calculations and experimental measurements in solution.

The redox activity of anthraquinones involves the sequential transfer of two electrons and, depending on the medium, protons. This process results in switching between the quinone (oxidized), semiquinone radical anion (one-electron reduced), and hydroquinone (B1673460) dianion (two-electron reduced) states. Theoretical calculations can elucidate the mechanism of this switching.

For this compound, the redox process begins with the acceptance of an electron into the LUMO, forming the semiquinone radical anion. The spin density in this radical is predicted to be delocalized over the π-system, with significant contributions from the carbonyl oxygen atoms. The addition of a second electron forms the dianion. The presence of the methoxy group can influence the stability of these reduced species and the potential at which each electron transfer occurs. Theoretical studies on similar systems suggest that electron-donating groups can modulate the potentials of the two successive one-electron reductions.

Structure-Reactivity Relationship Studies using Computational Approaches

Computational methods are invaluable for establishing relationships between the molecular structure of a compound and its chemical reactivity. For this compound, the position of the methoxy group is a key determinant of its electronic structure and, consequently, its reactivity.

Density Functional Theory (DFT) calculations can be used to determine various reactivity descriptors, such as the distribution of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. In this compound, the carbonyl oxygens are expected to be the most electron-rich sites, while the carbonyl carbons are electron-deficient. The methoxy group, being electron-donating, increases the electron density on the aromatic ring system, which can affect its susceptibility to certain reactions compared to the unsubstituted 1,4-anthraquinone. A computational study on the isomeric 9-methoxy-1,4-anthraquinone has highlighted how the position of the methoxy group can introduce steric strain and influence the molecule's thermochemical properties.

Computational Studies on Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Anthraquinone derivatives, with their donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) character, are potential candidates for NLO materials.

The NLO response of a molecule is quantified by its hyperpolarizability (β). Computational quantum chemistry, particularly DFT, is a standard tool for calculating the hyperpolarizability of organic molecules. The presence of the electron-donating methoxy group and the electron-accepting quinone core in this compound creates an intramolecular charge-transfer character that is a prerequisite for a significant NLO response. While specific DFT calculations of the hyperpolarizability for this compound are not prominently reported, studies on other substituted anthraquinones have shown that they can possess considerable first hyperpolarizability values, suggesting that this class of compounds is promising for NLO applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-Anthraquinone |

Role in Advanced Chemical Synthesis and Functional Material Development

Utilization of 2-Methoxy-1,4-anthraquinone as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the methoxy (B1213986) group on the 1,4-anthraquinone (B1204791) framework in this compound renders it a versatile building block in organic synthesis. This substitution pattern influences the reactivity of the quinone system, allowing for selective transformations that are crucial in the total synthesis of complex natural products and other architecturally intricate molecules.

One of the key reactions leveraging the reactivity of 1,4-anthraquinones is the Diels-Alder reaction, a powerful tool for the construction of cyclic systems. While specific examples detailing the use of this compound in complex total syntheses are not extensively documented in readily available literature, the general reactivity of the 1,4-anthraquinone core in [4+2] cycloaddition reactions is well-established. These reactions serve as a cornerstone for building polycyclic frameworks found in a variety of biologically active compounds. The presence of the methoxy group in this compound can direct the regioselectivity of such cycloadditions, providing a handle for chemists to control the assembly of complex structures.

For instance, the synthesis of 9,10-dimethoxy-2-methyl-1,4-anthraquinone, a related naturally occurring unusual quinone, has been achieved in five steps starting from p-benzoquinone, highlighting the synthetic accessibility of functionalized 1,4-anthraquinone systems. scilit.comdntb.gov.ua Synthetic strategies often rely on annulation reactions to build the anthraquinone (B42736) core at various stages of a synthetic sequence, demonstrating the importance of controlling the substitution pattern. nih.gov

Anthraquinone Core as a Template for Molecular Design and Functionalization

The rigid and planar structure of the anthraquinone core provides an excellent template for the design and synthesis of new functional molecules. The ability to introduce a wide array of substituents onto this scaffold allows for the fine-tuning of its electronic, optical, and binding properties. The development of methodologies for the functionalization of anthraquinones is fundamental for the targeted synthesis of new compounds with desired characteristics. colab.ws

The structural features of anthraquinones, particularly the presence of electron-withdrawing carbonyl groups, significantly influence their chemical properties, making the modification of these derivatives a key area of research. colab.ws Various methods, including cross-coupling reactions catalyzed by transition metal complexes, are among the most important approaches for forming new carbon-carbon bonds on the anthraquinone nucleus. colab.ws

The functionalization of the anthraquinone core is not limited to small molecules. This scaffold is also being incorporated into larger, more complex systems like polymers and metal-organic frameworks (MOFs). For example, anthraquinone-based porous organic polymers (POPs) have been synthesized for applications in electrochemical energy conversion and storage. arabjchem.org These materials leverage the redox properties of the anthraquinone unit within a stable, porous framework. The synthesis of these polymers can be achieved through various coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, starting from appropriately functionalized anthraquinone monomers. arabjchem.org

Development of Anthraquinone-Based Photofunctional Materials

The inherent photochemical and photophysical properties of the anthraquinone core make it an attractive component for the development of photofunctional materials. These materials can interact with light in specific ways, leading to applications in areas such as photocatalysis, organic electronics, and sensing.

Anthraquinone derivatives are known to be photoactive and can undergo a variety of photochemical reactions. The absorption of light can promote the anthraquinone molecule to an excited state, enabling it to participate in energy or electron transfer processes. This property is harnessed in the development of photocatalysts. For instance, anthraquinone-based conjugated polymers have been shown to be efficient photocatalysts for the production of hydrogen peroxide. rsc.org

The photophysical properties of anthraquinones, such as their fluorescence, can be tuned by the introduction of different functional groups. A study on 2-Methoxy, 5-nitro, 9,10-anthraquinone, an isomer of the title compound, investigated its fluorescence emission and excitation spectra to understand its potential as a lasing material. scispace.com This highlights how substitution can significantly impact the light-emitting properties of the anthraquinone core.

Furthermore, the incorporation of anthraquinone units into larger structures like metal-organic frameworks can lead to materials with enhanced photoactivity. An anthraquinone-based bismuth-iron metal-organic framework has been shown to be an efficient photoanode in photoelectrochemical cells for hydrogen production. nih.gov In such systems, the anthraquinone linker acts as a photoactive component, absorbing light and participating in the charge separation processes that drive the desired chemical reaction. The rich redox chemistry of anthraquinones and their ability to form radical species upon photoexcitation are key to their function in these materials. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-1,4-anthraquinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Kochi–Anderson radical methylation or nucleophilic substitution reactions. For example, coupling 2-methoxy-1,4-naphthoquinone with secondary amines under mild acidic conditions yields derivatives (e.g., 2-(4-X-phenylene)amine-1,4-naphthoquinones). Reaction parameters like temperature (e.g., 110°C for 16 hours in DMF) and catalysts (e.g., NaI) significantly affect purity and yield . Characterization via NMR and HPLC is recommended to confirm structural integrity.

Q. What spectroscopic methods are recommended for characterizing the structure of this compound derivatives?

- Methodological Answer : X-ray crystallography (e.g., monoclinic P21/c system) and FT-IR are critical for confirming molecular conformation and substituent positions. NMR (1H/13C) resolves methoxy and aromatic proton environments, while UV-Vis spectroscopy identifies π-π* transitions in the quinone scaffold .

Q. What are the standard protocols for assessing the antimicrobial efficacy of this compound against multidrug-resistant pathogens?

- Methodological Answer : Use minimum inhibitory concentration (MIC) assays in vitro. For Helicobacter pylori, broth microdilution with Raji cells or gastric adenocarcinoma cell lines (e.g., AGS) is standard. Cell viability is quantified via MTT assays, and specificity is validated using PKC isoform knockdown models .

Advanced Research Questions

Q. How does this compound selectively inhibit PKC isoforms, and what experimental approaches validate its specificity?

- Methodological Answer : The compound suppresses PKC βI, δ, and ζ isoforms via competitive binding to the ATP pocket. Western blotting and siRNA silencing in Raji cells confirm isoform-specific inhibition. Concentration-dependent suppression (IC50 ~5–10 μM) is measured using kinase activity assays with fluorescent substrates .

Q. What in vitro and in vivo models demonstrate the anticancer activity of this compound against gastric adenocarcinoma?

- Methodological Answer : In vitro, AGS cell lines treated with 10–50 μM show apoptosis via caspase-3 activation. In vivo, xenograft models in mice (e.g., subcutaneous tumor implants) reveal reduced tumor volume after oral administration (20 mg/kg/day). Histopathology and proteomics (e.g., label-free LC-MS) identify metabolic shifts in treated tissues .

Q. How can computational chemistry predict molecular interactions between this compound and its biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electron distribution and dipole moments (e.g., 3.91 debye for 6,7-dimethoxy derivatives). Molecular docking (AutoDock Vina) simulates binding to PKC isoforms, with binding energy scores (<-8 kcal/mol) indicating strong affinity .

Q. What proteomic approaches elucidate metabolic shifts induced by this compound in fungal species?

- Methodological Answer : Label-free quantitative proteomics (LC-MS/MS) identifies downregulated glycolytic enzymes (e.g., enolase) in Penicillium digitatum. Metabolomic profiling (GC-MS) reveals accumulation of ROS-scavenging metabolites (e.g., glutathione), linking antifungal activity to oxidative stress pathways .

Q. How does the substitution pattern on the anthraquinone scaffold affect bioactivity and target interactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy at C6/C7) enhance dipole moments and π-stacking in crystals, improving intermolecular interactions. Anti-trypanosomal activity in 2-phenoxy-1,4-anthraquinone derivatives correlates with para-substituents (e.g., nitro groups), validated via IC50 assays against Trypanosoma cruzi .

Q. What strategies resolve contradictions in reported IC50 values across different cell lines?

- Methodological Answer : Standardize assay conditions (e.g., serum-free media, 24-hour incubation). Use isogenic cell lines to control for genetic variability. Meta-analysis of dose-response curves (e.g., GraphPad Prism) accounts for batch effects. Cross-validate with orthogonal methods like flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.